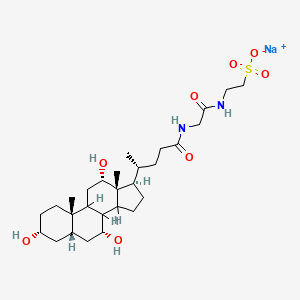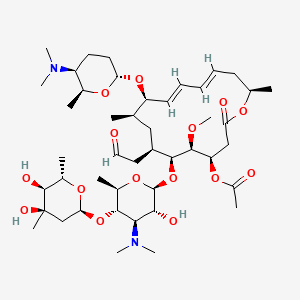
Fingolimod hydrochloride
Übersicht
Beschreibung
Fingolimod hydrochloride, also known as Fingolimod HCl, is a sphingosine 1-phosphate receptor modulator . It belongs to the class of synthetic glucocorticoid steroid drugs . It is used to prevent episodes of symptoms and slow the worsening of disability in adults and children 10 years of age and older with relapsing-remitting forms of multiple sclerosis .
Synthesis Analysis
Fingolimod can be synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . An efficient process for the synthesis of Fingolimod Hydrochloride involves simple commercially available octanophenone as a starting material .Molecular Structure Analysis
The molecular structure of Fingolimod hydrochloride can be found in various databases .Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .
Physical And Chemical Properties Analysis
Fingolimod Hydrochloride appears as a solid . It is very soluble in water . The melting point ranges from 107 - 108 °C .Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Sclerosis (MS)
Fingolimod hydrochloride is clinically approved for the treatment of multiple sclerosis. It modulates immune system function to reduce flare-ups and slow the progression of physical disability associated with MS .
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Research has shown that Fingolimod can block and reverse paclitaxel-induced CIPN through S1PR inhibition, offering a potential therapeutic avenue for patients suffering from this debilitating side effect of chemotherapy .
Memory Modulation
Fingolimod has been found to inhibit the activity of histone deacetylases in the hippocampus of mouse brains, which plays a role in modulating memory. This suggests potential applications in treating memory-related disorders .
Pharmaceutical Analysis
As a USP reference standard, Fingolimod hydrochloride can be used to quantify the analyte in various pharmaceutical formulations, such as gels and capsules, using liquid chromatography-based techniques .
Dermatological Applications
A gel formulation containing Fingolimod hydrochloride has been developed for dermatological applications. It has shown optimal in vitro permeability and retention properties, indicating its potential use in skin-related therapies .
Penetration Enhancement
The addition of colloidal oatmeal to Fingolimod hydrochloride gel formulations significantly improves overall permeability, suggesting its use as a penetration enhancer in dermatological treatments .
Wirkmechanismus
Target of Action
Fingolimod hydrochloride is a sphingosine 1-phosphate receptor modulator . Its primary targets are the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system, particularly in the circulation of lymphocytes .
Mode of Action
The active metabolite of Fingolimod, fingolimod-phosphate, binds to the S1PRs, bringing about an array of pharmacological effects . This binding leads to a reduction in the number of circulating T-cells, thereby suppressing inflammation and the progression of multiple sclerosis (MS) .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .
Pharmacokinetics
Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
Fingolimod’s action results in profound reductions in T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation and MS . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . Furthermore, it has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Action Environment
The action of Fingolimod is influenced by the environment within the body. High levels of S1P in the blood and lymph initiate the egress of lymphocytes from the lymphoid organs into the blood via the Gαi PI3K pathway and the small GTPase Rac activation . The drug’s efficacy and stability can be affected by various factors, including the presence of other drugs metabolized by cytochrome P450 (CYP) 4F2 .
Safety and Hazards
Fingolimod Hydrochloride is harmful if swallowed and causes skin irritation . It may damage fertility or the unborn child . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Zukünftige Richtungen
Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . There is now rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
Eigenschaften
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167364 | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod hydrochloride | |
CAS RN |
162359-56-0 | |
| Record name | Fingolimod hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINGOLIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)






